tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1165450-68-9
VCID: VC12011324
InChI: InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-5-8-4-11(8,6-12)7-13/h8,13H,4-7H2,1-3H3/t8-,11+/m0/s1
SMILES: CC(C)(C)OC(=O)N1CC2CC2(C1)CO
Molecular Formula: C11H19NO3
Molecular Weight: 213.27 g/mol

tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

CAS No.: 1165450-68-9

Cat. No.: VC12011324

Molecular Formula: C11H19NO3

Molecular Weight: 213.27 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate - 1165450-68-9

Specification

CAS No. 1165450-68-9
Molecular Formula C11H19NO3
Molecular Weight 213.27 g/mol
IUPAC Name tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Standard InChI InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-5-8-4-11(8,6-12)7-13/h8,13H,4-7H2,1-3H3/t8-,11+/m0/s1
Standard InChI Key BTWDGFQQIGGAPU-GZMMTYOYSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@@H]2C[C@@]2(C1)CO
SMILES CC(C)(C)OC(=O)N1CC2CC2(C1)CO
Canonical SMILES CC(C)(C)OC(=O)N1CC2CC2(C1)CO

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name, tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate, reflects its bicyclo[3.1.0]hexane core, where a nitrogen atom occupies the 3-position, and a hydroxymethyl group is appended to the 1-position. Key spectroscopic identifiers include:

  • InChI: InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-5-8-4-11(8,6-12)7-13/h8,13H,4-7H2,1-3H3/t8-,11+/m0/s1

  • SMILES: CC(C)(C)OC(=O)N1C[C@@H]2C[C@@]2(C1)CO

X-ray crystallography of related azabicyclo compounds, such as (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, confirms the chair-like conformation of the bicyclic system, with the tert-butoxycarbonyl (Boc) group and hydroxymethyl substituent influencing ring puckering .

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₉NO₃
Molecular Weight213.27 g/mol
Boiling Point307.5±15.0 °C (est.)
Density1.2±0.1 g/cm³
Flash Point139.8±20.4 °C

Stereochemical Considerations

The (1R,5R) configuration imposes distinct spatial arrangements on substituents, critical for interactions in chiral environments. Asymmetric synthesis methods, such as the Simmons-Smith reaction, have been employed to achieve high enantiomeric purity (72% de in related systems) . The hydroxymethyl group’s orientation influences hydrogen-bonding capacity, a feature leveraged in drug design.

Synthesis and Optimization

Key Synthetic Routes

The synthesis typically begins with glutamic acid derivatives, undergoing Boc protection, cyclization, and stereoselective functionalization . A representative pathway involves:

  • Amino Protection: Glutamic acid is protected with di-tert-butyl dicarbonate under basic conditions.

  • DMAP-Catalyzed Cyclization: 4-Dimethylaminopyridine (DMAP) facilitates intramolecular esterification, forming the bicyclo[3.1.0]hexane core .

  • Asymmetric Simmons-Smith Reaction: Zinc-copper couples with diiodomethane to install the hydroxymethyl group with stereocontrol .

Table 2: Synthesis Conditions and Yields

StepConditionsYieldSource
Boc Protectionn(DMAP):n(Boc₂O):n(pyridine) = 0.4:4:182%
Simmons-Smith Cyclopropanation19.5 h, CH₂I₂/Zn-Cu30%
Chromatographic PurificationSilica gel, EtOAc/hexane>95%

Challenges and Innovations

The low yield in Simmons-Smith reactions (30%) stems from competing side reactions, but optimizing reaction time and stoichiometry improves cis/trans selectivity (6:1 ratio) . Recent advances employ flow chemistry to enhance reproducibility and scalability.

Applications in Medicinal Chemistry

Scaffold for Bioactive Molecules

The azabicyclo[3.1.0]hexane core mimics proline’s rigidity, making it a candidate for protease inhibitors and neuromodulators. For example, derivatives have shown affinity for serotonin receptors, suggesting potential in treating CNS disorders.

Prodrug Development

The Boc group enhances solubility and metabolic stability, enabling prodrug strategies. Hydrolysis under physiological conditions releases the active azabicyclo amine, as demonstrated in antiviral prototypes .

Research Findings and Future Directions

Structural Biology Insights

X-ray diffraction of analogous compounds reveals hydrogen-bonding networks between the hydroxymethyl group and protein residues, guiding rational drug design . Molecular dynamics simulations predict high membrane permeability due to the bicyclo system’s lipophilicity.

Emerging Therapeutic Applications

Ongoing studies explore this scaffold’s utility in:

  • Antivirals: Targeting viral proteases via stereoselective binding .

  • Anticancer Agents: Modulating kinase activity through allosteric effects.

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